molecular formula C8H6ClNO3 B1590640 1-(4-Chloro-2-nitrophenyl)ethanone CAS No. 23082-51-1

1-(4-Chloro-2-nitrophenyl)ethanone

Cat. No. B1590640
CAS RN: 23082-51-1
M. Wt: 199.59 g/mol
InChI Key: PUUYGMZERWRIDS-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-nitrophenyl)ethanone is a chemical compound with the CAS number 23082-51-1 . It has a molecular weight of 199.59 and its IUPAC name is 1-(4-chloro-2-nitrophenyl)ethanone . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 1-(4-Chloro-2-nitrophenyl)ethanone is 1S/C8H6ClNO3/c1-5(11)7-3-2-6(9)4-8(7)10(12)13/h2-4H,1H3 .


Physical And Chemical Properties Analysis

1-(4-Chloro-2-nitrophenyl)ethanone appears as off-white, free-flowing granules . It is soluble in chlorinated solvents but insoluble in water . The melting point is 55-56℃ and the boiling point is 157°C/9mmHg . The density is 1.378 .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Aminobenzo[b]thiophenes : Utilizing 1-(2-chloro-5-nitrophenyl)ethanone, researchers developed a simple, efficient one-pot synthesis method for 3-aminobenzo[b]thiophenes. This process involves primary or secondary amines and sulfur in a Willgerodt–Kindler route (Androsov et al., 2010).

  • Phase Equilibrium Studies : A study explored the ternary phase equilibrium of 1-(3-nitrophenyl)ethanone and 1-(4-nitrophenyl)ethanone in solvents like methanol or n-propanol, contributing to our understanding of the solid-liquid phase equilibrium in these systems (Li et al., 2019).

  • Charge Density Analysis : An investigation into the total experimental charge density of 1-(2-hydroxy-5-nitrophenyl)ethanone provided insights into intra- and intermolecular bonding features, particularly pi-delocalization in the molecule (Hibbs et al., 2003).

  • α-Monobromination of Ketones : Research showed the efficient and selective α-monobromination of various alkylaryl ketones, including 1-(6-methoxynaphthalen-2-yl)ethanone, demonstrating a method for electrophilic bromination (Ying, 2011).

Synthesis and Biological Applications

  • Synthesis of Antimicrobial Compounds : A study synthesized compounds from 1-(4-hydroxyphenyl)-ethanone and tested them for antimicrobial activity against various bacterial species, highlighting its potential in creating effective antimicrobial agents (Patel et al., 2011).

  • Whole-cell Biocatalyst Applications : Pichia minuta JCM 3622, a whole-cell biocatalyst, was used to reduce 2-chloro-1-(3-nitrophenyl)ethanone to create phenylephrine, an α1-adrenergic receptor agonist. This highlights its potential in pharmaceutical synthesis (Tokoshima et al., 2013).

  • Synthesis of Chalcone Analogues : Research demonstrated a new method for synthesizing a variety of chalcone analogues using a specific electron-transfer chain reaction. This method involved reacting alpha-bromoketones derived from nitrobenzene and nitrothiophene, including 1-(4-nitrophenyl)ethanone, with cyclic nitronate anions (Curti et al., 2007).

Safety And Hazards

The safety information for 1-(4-Chloro-2-nitrophenyl)ethanone includes several hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

In a synthesis experiment, a mixture of methyl 1-(4-chloro-2-nitrophenyl)ethanone and Fe in CH3COOH and H2O was stirred at reflux for 16 hours . This could indicate potential future directions for research involving this compound.

properties

IUPAC Name

1-(4-chloro-2-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO3/c1-5(11)7-3-2-6(9)4-8(7)10(12)13/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUYGMZERWRIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90505478
Record name 1-(4-Chloro-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chloro-2-nitrophenyl)ethanone

CAS RN

23082-51-1
Record name 1-(4-Chloro-2-nitrophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90505478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Chloro-2'-nitroacetophenone
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Synthesis routes and methods

Procedure details

To a solution of 4-chloro-2-nitrobenzoic acid (30.0 g, 0.15 mol) in THF (400 mL) was added oxalyl chloride (26 mL, 0.3 mol) at 0° C., followed by DMF (2 drops). After stirring for 10 min at 0° C., the ice bath was removed and the reaction mixture was heated at reflux for 3 h. The resulting mixture was then cooled and evaporated under reduced pressure. A second 1 L round bottom flask was loaded with diethyl malonate (22.8 mL, 0.15 mol) and THF (150 mL): sodium hydride (60% dispersion in mineral oil, 7.2 g, 0.18 mol) was then added at 0° C., portionwise over a period of 30 minutes. The ice bath was then removed, and the mixture was heated at reflux for 3 h. The acyl chloride, dissolved in 2 portions of THF, was added and the resulting mixture was heated at reflux for 3 h and then stirred at room temperature overnight. The reaction mixture was partitioned between water and EtOAc; the organic layer was separated and the aqueous layer was extracted twice with EtOAc. The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. A mixture of glacial AcOH (50 mL) and sulfuric acid (20% in water, 50 mL) was added to the residue, and the resulting mixture was heated at reflux for 6 h and then stirred at 80° C. overnight. The reaction mixture was basified to pH 10 by adding NaOH (aq) and then was extracted 3 times with EtOAc. The combined organic extracts were washed with brine, dried over anhydrous sodium sulfate, filtered and evaporated under reduced pressure. The crude residue was purified by flash chromatography (EtOAc/hexane) to give 7.1 g of 1-(4-chloro-2-nitro-phenyl)-ethanone.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
22.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
7.2 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
W Zhang, S Lou, Y Liu, Z Xu - The Journal of Organic Chemistry, 2013 - ACS Publications
A palladium-catalyzed chelation-assisted ortho-nitration of aryl C–H bond is described. A range of azaarenes such as 2-arylquinoxalines, pyridines, quinoline, and pyrazoles were …
Number of citations: 91 pubs.acs.org

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